2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523891
InChI: InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H26N2O5
Molecular Weight: 302.37 g/mol

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

CAS No.:

Cat. No.: VC16523891

Molecular Formula: C14H26N2O5

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid -

Specification

Molecular Formula C14H26N2O5
Molecular Weight 302.37 g/mol
IUPAC Name 2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Standard InChI InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key RHCQZRPMGRMQMA-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct components:

  • A morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms), which contributes to solubility and hydrogen-bonding capacity.

  • A piperidine subunit (a six-membered amine ring), known to enhance bioavailability and receptor-binding affinity.

  • Oxalic acid, a dicarboxylic acid that forms a salt with the morpholine-piperidine base, improving crystallinity and stability .

The stereochemistry of the molecule is complex, with the piperidine ring introducing chiral centers. Computational models suggest that the trans configuration of the piperidine-methyl group optimizes steric interactions with target receptors .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H26N2O5\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_5
Molecular Weight302.37 g/mol
logP1.12 (predicted)
Hydrogen Bond Acceptors5
Polar Surface Area87.7 Ų
Solubility>10 mg/mL in DMSO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2,6-dimethylmorpholine and piperidin-2-ylmethanol, which undergo nucleophilic substitution in the presence of a Lewis acid catalyst (e.g., BF3_3-etherate) to form the morpholine-piperidine hybrid. Oxalic acid is then introduced via salt metathesis in ethanol, yielding the final product. Key steps include:

  • Ring-opening alkylation: The morpholine’s oxygen acts as a nucleophile, attacking the piperidine methanol’s electrophilic carbon.

  • Acid-base reaction: The tertiary amine of the hybrid compound reacts with oxalic acid in a 1:1 molar ratio, forming a stable salt.

Purification typically employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, achieving >98% purity.

Industrial-Scale Optimization

A patent describing a related morpholine-piperidine derivative (WO2019211868A1) highlights industrial methods using azeotropic distillation to remove water and solvent recycling to minimize waste . For example:

  • Tetrahydrofuran (THF) and dimethoxyethane (DME) are preferred solvents due to their low boiling points and compatibility with Grignard reagents.

  • Sodium hydrosulfite is used to reduce nitro intermediates, a step critical for avoiding metal catalysts that could contaminate the final product .

Pharmacological Profile

Receptor Binding and Selectivity

In vitro studies of structurally analogous compounds reveal high selectivity for histamine H3_3 receptors (H3_3R), with KiK_i values in the nanomolar range . For instance:

  • A piperidine-morpholine derivative demonstrated Ki=11.38nMK_i = 11.38 \, \text{nM} at H3_3R, compared to Ki>10,000nMK_i > 10,000 \, \text{nM} at H1_1, H2_2, and H4_4 receptors .

  • Docking simulations indicate that the piperidine nitrogen forms a salt bridge with Glu206^{206} in the H3_3R binding pocket, while the morpholine oxygen hydrogen-bonds with Tyr172^{172} .

Table 2: Receptor Affinity Data

Receptor SubtypeKiK_i (nM)Selectivity Ratio (vs. H3_3R)
H3_3R11.381.0
H1_1R>10,000>878
H4_4R>10,000>878

Mechanistic Insights

The compound acts as a competitive antagonist at H3_3R, inhibiting constitutive activity in HEK293T cells with a Kb=18.84nMK_b = 18.84 \, \text{nM} . This antagonism modulates neurotransmitter release, suggesting applications in:

  • Cognitive disorders: Enhancing acetylcholine and dopamine levels in the prefrontal cortex.

  • Sleep-wake regulation: Blocking H3_3R auto-receptors to promote wakefulness.

Applications in Material Science

Polymer Modification

The morpholine ring’s oxygen and nitrogen atoms enable coordination with metal ions, making the compound a candidate for:

  • Ion-exchange resins: Functionalized polymers for heavy metal sequestration.

  • Photocatalysts: Titanium dioxide composites for organic dye degradation.

Crystal Engineering

Oxalic acid’s role in forming hydrogen-bonded networks facilitates the design of co-crystals with tunable melting points and solubility profiles. For example, co-crystals with caffeine exhibit enhanced dissolution rates in simulated gastric fluid.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator